D-Allose-13C-2

Description

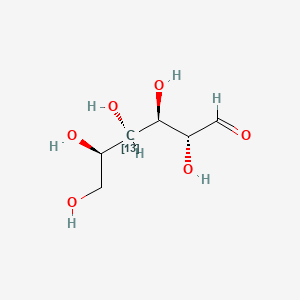

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i6+1 |

InChI Key |

GZCGUPFRVQAUEE-JZVKJSLXSA-N |

Isomeric SMILES |

C([C@H]([13C@H]([C@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of D Allose 13c 2

Strategies for Specific 13C-2 Isotopic Incorporation during D-Allose Synthesis

Selection of Labeled Precursors and Carbon Sources

The synthesis of D-Allose-13C-2 necessitates the use of starting materials that are enriched with the ¹³C isotope at the desired position. The choice of precursor is pivotal and is largely dictated by the synthetic route employed, whether it be chemical, enzymatic, or a chemo-enzymatic approach.

For the production of this compound, a common and logical precursor is D-glucose labeled with ¹³C at the C-2 position (D-Glucose-¹³C-2). D-allose is a C-3 epimer of D-glucose, meaning they differ only in the stereochemical arrangement at the third carbon atom. researchgate.net This structural relationship makes D-glucose an ideal starting point for the synthesis of D-allose. Several synthetic strategies can be employed to convert D-glucose to D-allose, and the labeled carbon at the C-2 position would be retained throughout the transformation.

One prominent method for synthesizing D-allose is through enzymatic processes. The "Izumoring" strategy is a well-established cascade of enzymatic reactions for the production of various rare sugars, including D-allose. nih.gov This process often starts from D-glucose and involves a series of isomerases and epimerases. For instance, D-glucose can be converted to D-fructose, then to D-psicose, and finally to D-allose through enzymatic conversions. If D-Glucose-¹³C-2 is used as the initial substrate, the ¹³C label will be carried through these intermediates to yield this compound.

Fermentative synthesis using engineered microorganisms is another approach. Strains of Escherichia coli, for example, have been metabolically engineered to produce D-allose from D-glucose. nih.gov By feeding these engineered microbes with D-Glucose-¹³C-2 as the primary carbon source, the cells can be directed to synthesize this compound. This biosynthetic approach can be highly efficient and specific.

Chemo-enzymatic methods offer a hybrid approach. For instance, a regio-selective enzymatic oxidation at the C-3 position of a protected glucose derivative can be followed by a chemical reduction to invert the stereochemistry at that position, yielding the allose configuration. unl.pt In this scenario, starting with a protected form of D-Glucose-¹³C-2 would result in the desired labeled D-allose.

The selection of the labeled carbon source is critical for the efficiency and cost-effectiveness of the synthesis. The following table summarizes potential labeled precursors for the synthesis of this compound.

| Labeled Precursor | Synthetic Approach | Rationale |

| D-Glucose-¹³C-2 | Enzymatic (Izumoring), Fermentation, Chemo-enzymatic | D-glucose is a readily available starting material and a close structural analog of D-allose. The ¹³C label at the C-2 position is retained during the epimerization at C-3. |

| D-Fructose-¹³C-2 | Enzymatic (Izumoring) | D-fructose is an intermediate in the Izumoring pathway from glucose to allose. Using labeled fructose (B13574) can bypass the initial isomerization step. |

| D-Psicose-¹³C-2 | Enzymatic (Izumoring) | D-psicose is the direct precursor to D-allose in one of the common enzymatic synthesis pathways. Starting with labeled psicose would be the most direct enzymatic route. |

Purification and Validation of Isotopically Enriched this compound

Following the synthesis, a multi-step purification process is essential to isolate this compound from the reaction mixture, which may contain unreacted precursors, intermediates, byproducts, and enzymes or chemical reagents. The purity and isotopic enrichment of the final product must then be rigorously validated using various analytical techniques.

Purification Techniques:

The purification strategy depends on the scale and the nature of the impurities present. Common methods include:

Chromatography: Various chromatographic techniques are employed for the separation of sugars. High-performance liquid chromatography (HPLC) is a powerful tool for purifying carbohydrates, often using columns specifically designed for sugar analysis. Size-exclusion chromatography can be used to remove high molecular weight impurities like enzymes, while ion-exchange chromatography can separate charged species.

Crystallization: If the synthesized this compound is of sufficient purity, crystallization can be an effective final purification step to obtain a highly pure solid product.

Solid-Phase Extraction (SPE): SPE can be utilized to remove specific types of impurities, such as salts or unreacted reagents, based on their affinity for the solid-phase material. acs.org

Validation of Isotopic Enrichment and Purity:

Once purified, the identity, purity, and isotopic enrichment of this compound must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for validating isotopically labeled compounds. ¹³C-NMR spectroscopy can directly confirm the position and enrichment of the ¹³C label. The chemical shift and coupling constants in the ¹³C and ¹H-NMR spectra provide detailed structural information, confirming the identity of the D-allose isomer.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the ¹³C isotope. High-resolution mass spectrometry can provide a highly accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) of a derivatized sample can also be used to assess purity and isotopic enrichment. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also a critical analytical method for determining the chemical purity of the final product. By comparing the retention time with that of a known D-allose standard, the identity can be confirmed, and the purity can be quantified by the peak area.

The combination of these techniques ensures that the final this compound product is of high chemical and isotopic purity, suitable for its intended research applications.

Comparative Analysis of this compound Production Methods: Efficiency and Purity Considerations

The choice of synthetic methodology for producing this compound involves a trade-off between efficiency, cost, scalability, and the purity of the final product. Both enzymatic/fermentative and chemical synthesis routes have their distinct advantages and disadvantages.

Enzymatic and Fermentative Synthesis:

Efficiency and Specificity: Enzymatic reactions are highly specific, often leading to the desired product with minimal byproducts. unl.pt This high degree of stereoselectivity and regioselectivity is a significant advantage in carbohydrate chemistry, where molecules often have multiple similar functional groups. Fermentative synthesis using engineered microorganisms can offer a direct route from a simple labeled carbon source like D-Glucose-¹³C-2 to this compound, potentially in a single pot. nih.gov

Challenges: The primary challenges of enzymatic and fermentative methods include the cost and stability of the enzymes or the complexity of developing and optimizing engineered microbial strains. The reaction conditions, such as pH and temperature, need to be carefully controlled to maintain enzyme activity. nih.govfrontiersin.org

Chemical Synthesis:

Scalability and Cost: Traditional chemical synthesis methods can often be more readily scaled up for large-scale production. The reagents and catalysts used in chemical synthesis may be less expensive than purified enzymes.

Versatility: Chemical synthesis can offer greater flexibility in terms of the types of protecting groups and reaction conditions that can be used, potentially allowing for the synthesis of a wider range of derivatives.

The following table provides a comparative overview of the different production methods for this compound.

| Feature | Enzymatic/Fermentative Synthesis | Chemical Synthesis |

| Specificity | High stereoselectivity and regioselectivity | Can be lower, requiring extensive use of protecting groups |

| Purity of Crude Product | Generally high, fewer byproducts | Often lower, with a complex mixture of isomers and byproducts |

| Purification | Simpler, often involving removal of enzymes and unreacted substrate | More complex, requiring multiple chromatographic steps |

| Yield | Can be high due to specificity, but may be limited by enzyme kinetics or microbial metabolism | Can be lower due to multiple steps and byproduct formation |

| Cost | Can be high due to the cost of enzymes or strain development | Can be lower for reagents, but overall cost may be high due to multi-step processes and purification |

| Environmental Impact | Generally more environmentally friendly, using aqueous media and biodegradable catalysts (enzymes) | Often involves the use of organic solvents and potentially hazardous reagents |

| Scalability | Can be challenging to scale up, especially for enzymatic processes | Often more straightforward to scale up |

Advanced Methodological Applications of D Allose 13c 2 in Metabolic Flux Analysis

Theoretical Framework of ¹³C Metabolic Flux Analysis (¹³C-MFA) with D-Allose-13C-2 as a Tracer

The application of this compound in ¹³C-MFA is grounded in the fundamental principles of isotope tracing, where the labeled carbon atoms of the substrate are tracked as they are incorporated into downstream metabolites. royalsocietypublishing.org The specific labeling pattern of this compound, with the heavy isotope at the second carbon position, provides a unique signature to trace its metabolic fate. Research indicates that D-allose can be phosphorylated to D-allose-6-phosphate and subsequently isomerized to fructose-6-phosphate (B1210287), an intermediate of glycolysis. ontosight.ainih.gov This entry into a central metabolic pathway makes this compound a potentially insightful tracer.

Isotopic Steady State Determination and Experimental Design Considerations

A fundamental assumption in many ¹³C-MFA experiments is that the system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant over time. sci-hub.senih.gov To validate this assumption when using this compound, it is crucial to measure the isotopic labeling of key intracellular metabolites at multiple time points after the introduction of the tracer. nih.gov If the labeling remains consistent, a steady-state model can be applied. nih.gov However, if the labeling changes over time, a more complex isotopically non-stationary ¹³C-MFA (INST-MFA) approach would be necessary. sci-hub.senih.gov

Experimental design is a critical step in any ¹³C-MFA study. sci-hub.sevanderbilt.edu When utilizing this compound, considerations include the concentration of the tracer, the duration of the labeling experiment, and the selection of analytical methods for detecting the labeled metabolites, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.sefrontiersin.org Parallel labeling experiments, where cells are cultured with different isotopic tracers under identical conditions, can significantly enhance the resolution of metabolic flux maps. creative-proteomics.comsci-hub.se For instance, a parallel experiment using a universally labeled glucose tracer alongside this compound could provide a more comprehensive view of carbon metabolism.

Input Substrate Labeling Strategy and Tracer Selection

The choice of the isotopic tracer is paramount for the success of a ¹³C-MFA study, as it dictates the information that can be extracted about metabolic fluxes. nih.gov While there is no single best tracer for all applications, specific labeling patterns are chosen to resolve particular pathways. d-nb.info For example, [1,2-¹³C₂]glucose is often used to get precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

The use of this compound as a tracer is predicated on its unique entry point into metabolism. Unlike glucose, which is a primary carbon source, D-allose is a rare sugar and its metabolism may be handled differently by various cell types. This can be advantageous for probing specific enzymatic activities or alternative metabolic routes. The selection of this compound would be particularly strategic in systems where the initial steps of glucose metabolism are of interest or where the goal is to perturb the system minimally while tracing carbon flow through the lower parts of glycolysis.

Elucidation of Central Carbon Metabolism through this compound Tracing

Once introduced into a cellular system, the ¹³C label from this compound will propagate through the central carbon metabolic network, providing insights into the dynamics of several key pathways.

Glycolytic Flux Dynamics and Pyruvate (B1213749) Metabolism

Following its conversion to the glycolytic intermediate fructose-6-phosphate, the ¹³C label from this compound will be incorporated into subsequent metabolites of the glycolytic pathway, including fructose-1,6-bisphosphate, dihydroxyacetone phosphate, glyceraldehyde-3-phosphate, and ultimately pyruvate. ontosight.ai By analyzing the mass isotopomer distributions (MIDs) of these intermediates, the flux through the lower part of glycolysis can be quantified. shimadzu.com For example, the conversion of [2-¹³C]fructose-6-phosphate (derived from this compound) will lead to the formation of [2-¹³C]pyruvate. The relative abundance of this labeled pyruvate compared to unlabeled pyruvate can be used to calculate the contribution of D-allose to the total glycolytic flux.

Hypothetical Glycolytic Intermediate Labeling with this compound

| Metabolite | Expected Labeling Pattern | Fractional Labeling (%) | Interpretation |

|---|---|---|---|

| Fructose-6-Phosphate | M+1 | 95 | Direct conversion from this compound |

| Fructose-1,6-Bisphosphate | M+1 | 93 | Flux through phosphofructokinase |

| Glyceraldehyde-3-Phosphate | M+1 | 90 | Cleavage of fructose-1,6-bisphosphate |

| Pyruvate | M+1 | 85 | Overall flux through lower glycolysis |

Pentose Phosphate Pathway Activity and Anaplerotic Reactions

The pentose phosphate pathway (PPP) is a crucial route for generating NADPH and precursor molecules for nucleotide biosynthesis. plos.org The entry of the ¹³C label from this compound into the pool of fructose-6-phosphate allows for the tracing of carbon through the non-oxidative branch of the PPP. The interconversion of fructose-6-phosphate and glyceraldehyde-3-phosphate with pentose phosphates via transketolase and transaldolase reactions will result in specific labeling patterns in the pentose phosphates. For instance, the reaction of [2-¹³C]fructose-6-phosphate with unlabeled erythrose-4-phosphate can yield [2-¹³C]sedoheptulose-7-phosphate.

Anaplerotic reactions replenish the intermediates of the Tricarboxylic Acid (TCA) cycle that are withdrawn for biosynthetic purposes. wikipedia.org The labeled pyruvate generated from this compound can participate in anaplerotic reactions, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase. quora.comvedantu.com This would introduce a ¹³C label into the TCA cycle independent of pyruvate dehydrogenase activity, allowing for the quantification of this important anaplerotic flux.

Illustrative Labeling of PPP and Anaplerotic Intermediates

| Metabolite | Expected Labeling Pattern | Fractional Labeling (%) | Pathway Implication |

|---|---|---|---|

| Ribose-5-Phosphate | M+1 | 15 | Flux through non-oxidative PPP |

| Oxaloacetate | M+1 | 10 | Pyruvate carboxylase activity |

| Malate | M+1 | 8 | Flux from anaplerotic oxaloacetate |

Tricarboxylic Acid (TCA) Cycle Intermediary Fluxes

The labeled acetyl-CoA derived from [2-¹³C]pyruvate (originating from this compound) enters the TCA cycle by condensing with oxaloacetate to form citrate. This introduces the ¹³C label into the TCA cycle intermediates. By analyzing the MIDs of citrate, α-ketoglutarate, succinate, fumarate, and malate, the relative fluxes through the TCA cycle can be determined. nih.govnih.gov The specific position of the label from this compound can help to resolve the contributions of different entry points into the cycle and to quantify the rates of cataplerotic reactions where intermediates are drawn off for biosynthesis. For example, the detection of [1-¹³C]glutamate would indicate flux from the TCA cycle intermediate α-ketoglutarate.

Hypothetical TCA Cycle Intermediate Labeling from this compound

| Metabolite | Expected Labeling Pattern | Fractional Labeling (%) | Inferred Flux |

|---|---|---|---|

| Citrate | M+1 | 75 | Entry flux via acetyl-CoA |

| α-Ketoglutarate | M+1 | 70 | Flux through isocitrate dehydrogenase |

| Succinate | M+1 | 65 | Flux through α-ketoglutarate dehydrogenase |

| Glutamate | M+1 | 68 | Cataplerotic flux from α-ketoglutarate |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-allose |

| D-allose-6-phosphate |

| D-glucose |

| D-glutamine |

| Acetyl-CoA |

| α-ketoglutarate |

| Citrate |

| Dihydroxyacetone phosphate |

| Erythrose-4-phosphate |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| Fumarate |

| Glyceraldehyde-3-phosphate |

| Glutamate |

| Malate |

| Oxaloacetate |

| Pyruvate |

| Ribose-5-phosphate |

| Sedoheptulose-7-phosphate |

Compartment-Specific Metabolic Activities

The eukaryotic cell is characterized by the compartmentalization of metabolic pathways within different organelles, such as the mitochondria and cytosol. This spatial organization allows for the independent regulation of metabolic processes. Understanding the metabolic fluxes within these compartments is crucial for a complete picture of cellular metabolism. This compound offers a sophisticated means to investigate these compartment-specific activities.

Upon cellular uptake, this compound can be metabolized through various pathways, and the distribution of the 13C label into downstream metabolites can reveal the relative activities of pathways in different compartments. For instance, the initial steps of glycolysis occur in the cytosol, while the tricarboxylic acid (TCA) cycle is localized to the mitochondria. By tracing the incorporation of the 13C label from this compound into glycolytic intermediates and TCA cycle metabolites, researchers can quantify the flux of carbon through these pathways in their respective compartments. This approach allows for the elucidation of how metabolic tasks are partitioned between the cytosol and mitochondria and how this partitioning responds to various physiological or pathological conditions.

This compound in Quantitative Analysis of Complex Metabolic Networks

Metabolic networks are characterized by a high degree of connectivity and regulation, making their quantitative analysis a significant challenge. This compound, in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful platform for the detailed characterization of these complex systems.

A metabolic phenotype represents the complete set of metabolic fluxes in a cell or organism under specific conditions. This compound is instrumental in defining these phenotypes by providing a dynamic view of metabolic activity. By introducing this compound as a tracer, scientists can monitor the rate at which the 13C label is incorporated into a wide range of metabolites. This labeling data, when integrated into metabolic models, allows for the calculation of absolute flux values for numerous reactions.

Table 1: Illustrative Data on Metabolic Phenotypes

| Metabolic Pathway | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |

| Glycolysis | 100 | 150 |

| Pentose Phosphate Pathway | 30 | 45 |

| TCA Cycle | 80 | 60 |

The dynamic labeling patterns generated by this compound can reveal the location of such bottlenecks and regulatory points. An accumulation of a 13C-labeled metabolite upstream of a particular enzymatic step, coupled with a reduced labeling of downstream metabolites, can indicate a bottleneck at that step. Furthermore, by perturbing the system (e.g., with a drug or genetic modification) and observing the resulting changes in 13C flux distribution with this compound, researchers can identify key regulatory nodes that are responsive to the perturbation.

Cells must carefully partition carbon from nutrient sources between catabolic pathways that generate energy and anabolic pathways that produce biomass components like nucleotides, amino acids, and lipids. This compound is an excellent tracer for studying this carbon partitioning.

The 13C label from this compound can be traced into various anabolic precursors and end products. For example, the incorporation of the label into ribose sugars reveals the flux towards nucleotide synthesis via the pentose phosphate pathway. Similarly, tracking the label into amino acids and fatty acids provides quantitative data on the fluxes directed towards protein and lipid synthesis, respectively. This information is vital for understanding how cells allocate resources to support growth and proliferation under different conditions.

Analytical Techniques for the Detection and Quantification of D Allose 13c 2 Labeling Patterns

Mass Spectrometry (MS) Based Isotopomer Analysis

Mass spectrometry (MS) is a primary technique for measuring mass isotopomers in stable isotope labeling experiments. wikipedia.org It detects the difference in an isotope's mass, allowing for the determination of labeling patterns in metabolites. creative-proteomics.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantitative analysis of isotopically labeled compounds like sugars. shimadzu.com For sugars such as D-Allose, derivatization is necessary to make them volatile for GC analysis. shimadzu.com Common derivatization methods include silylation (e.g., trimethylsilylation), acylation, and esterification. shimadzu.com

A significant challenge in GC-MS analysis of ¹³C-labeled sugars is the separation of the labeled compound from its naturally abundant, unlabeled counterpart, which is often present in high concentrations. shimadzu.com Due to the difficulty in achieving complete separation by gas chromatography alone, mass separation by the mass spectrometer is essential. shimadzu.com The instrument's ability to differentiate between the mass-to-charge ratios (m/z) of the labeled and unlabeled fragments allows for their distinct detection. shimadzu.com

Table 1: Common Derivatization Methods for GC-MS Analysis of Sugars

| Derivatization Method | Reaction Type | Target Functional Groups |

| Trimethylsilylation | Silylation | Alcohols, Amino Acids, Organic Acids, Steroids |

| Methoxime-trimethylsilylation | Silylation | Amino Acids, Organic Acids, Sugars |

| Trifluoroacetylation | Acylation | Amines, Amino Acids, Alcohols |

| Acetylation | Esterification | Alcohols, Fatty Acids, Amino Acids |

This table is based on information from a study on the quantitative analysis of stable glucose isotopes. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular and Secreted Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is another powerful technique for analyzing labeled metabolites. creative-proteomics.com An ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system can be used for the simultaneous quantification of sugar metabolite concentrations and their mass isotopologue distributions (MID). rsc.org This approach is suitable for analyzing both intracellular and secreted metabolic intermediates.

Research has demonstrated the use of a Bio-LC system with an electrochemical detector for determining the concentrations of D-allose and its precursor, D-allulose. frontiersin.orgnih.gov This highlights the capability of LC-based methods in separating and quantifying closely related sugar isomers.

High-Resolution Mass Spectrometry for Precise Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides the accuracy and precision required for distinguishing between isotopologues with very small mass differences. This capability is essential for obtaining a precise isotopic fingerprint of a compound, which is a unique chemical signature based on its isotopic composition. gcms.cz Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS used to determine the isotopic fingerprint of a product, which can reveal its origin and authenticity. gcms.cz

The use of UHPLC-HRMS has been shown to be an efficient and accurate method for analyzing labeled sugar metabolites in ¹³C metabolic flux analysis studies. rsc.org

Software Tools for Natural Isotope Abundance Correction

A critical step in analyzing data from ¹³C labeling experiments is the correction for the natural abundance of isotopes. The intensity of a monitored ion for a labeled compound will include a contribution from the natural isotopes of the unlabeled compound. shimadzu.com Software tools are essential for performing this correction accurately to determine the true extent of isotopic enrichment. These tools are crucial for obtaining correct results in metabolic flux analysis (MFA). rsc.org

Quantitative Proteomics Approaches with 13C-Labeled Compounds

Stable isotope labeling with compounds like ¹³C-labeled sugars can be extended to quantitative proteomics. By tracing the incorporation of ¹³C atoms from a labeled substrate into the amino acid building blocks of proteins, researchers can quantify protein synthesis and turnover. This approach provides insights into how cellular metabolism is linked to protein dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the mechanisms of chemical reactions and determining the position of labeled atoms within a product's structure. wikipedia.org It detects atoms with different gyromagnetic ratios, allowing for the identification of isotopic labels. wikipedia.org

Proton NMR was one of the initial techniques employed for ¹³C-labeling experiments. wikipedia.org It allows for the observation of each single protonated carbon position within a metabolite pool, enabling the determination of the percentage of isotopomers labeled at a specific position. wikipedia.org The use of heteronuclear multidimensional NMR methods is of particular interest for assessing the structures and conformations of molecules labeled with stable isotopes like ¹³C. tandfonline.com NMR analysis has been used to confirm the conversion of D-allulose to D-allose in enzymatic production processes. frontiersin.orgnih.gov

13C-NMR for Direct Measurement of Labeling Patterns and Positional Enrichment

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a primary and direct method for determining the position and extent of 13C labeling in molecules like D-Allose-13C-2. oup.commeasurlabs.com Since the natural abundance of 13C is only about 1.1%, the introduction of a 13C-labeled carbon atom at a specific position, such as the C-2 position in D-Allose, results in a significantly enhanced signal for that carbon in the 13C-NMR spectrum. oup.com

The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, meaning each carbon atom in the D-Allose molecule will have a distinct resonance frequency. unimo.it For this compound, a prominent peak corresponding to the C-2 carbon will be observed at its characteristic chemical shift. The integration of this peak, relative to the signals of other carbons (if they are at natural abundance) or to an internal standard, allows for the quantification of the positional enrichment. frontiersin.org

Furthermore, the presence of a 13C label adjacent to another 13C atom results in spin-spin coupling (J-coupling), which splits the NMR signal into a doublet. oup.com This phenomenon is invaluable for determining the connectivity of labeled atoms in uniformly or partially labeled molecules. oup.comdiva-portal.org By analyzing the coupling patterns and intensities, researchers can confirm that the label is indeed at the C-2 position and assess the isotopic purity of the sample. nih.gov One-dimensional 13C-NMR spectra provide a robust and quantitative overview of the labeling status across all carbon sites within the molecule. nih.gov

Table 1: Representative 13C-NMR Chemical Shifts for Aldohexoses Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative.

| Carbon Position | D-Glucose (ppm) | D-Mannose (ppm) | D-Allose (ppm) |

| C1 | 93.99 | 95.5 | ~94 |

| C2 | 73.2 | 72.8 | ~72 |

| C3 | 75.8 | 74.5 | ~70 |

| C4 | 71.3 | 68.6 | ~68 |

| C5 | 75.8 | 74.0 | ~76 |

| C6 | 62.5 | 62.8 | ~63 |

Source: Based on data from publicly available spectral databases and literature. frontiersin.orgomicronbio.comhmdb.ca

Advanced 2D NMR Techniques (gHSQC, gHMBC, 1H-1H-COSY) for Structural Confirmation and Isotopic Assignment

While 1D 13C-NMR is powerful, complex molecules and mixtures often require the enhanced resolution and correlational information provided by two-dimensional (2D) NMR experiments. numberanalytics.comcreative-biostructure.com For this compound, techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC), Gradient Heteronuclear Multiple Bond Correlation (gHMBC), and 1H-1H Correlation Spectroscopy (COSY) are indispensable for unambiguous structural and isotopic assignment. d-nb.inforesearchgate.netemerypharma.com

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as 13C. numberanalytics.comcreative-biostructure.comd-nb.info In the HSQC spectrum of this compound, a strong cross-peak will appear connecting the 1H signal of the proton at C-2 with the 13C signal of the C-2 carbon. This provides definitive confirmation of the 1H and 13C assignments for the labeled position. emerypharma.com The absence of such a correlation for other carbons (if they are 12C) further validates the specific labeling at C-2.

1H-1H-COSY (Correlation Spectroscopy): COSY spectra map out the network of spin-spin coupled protons within the molecule. numberanalytics.comd-nb.info It shows which protons are adjacent to each other. For D-Allose, the COSY spectrum would reveal the correlation between the proton at C-2 and the protons at C-1 and C-3. This information is complementary to the heteronuclear data, helping to trace the proton connectivity throughout the sugar ring and confirm the assignments made from other NMR experiments. emerypharma.com

Together, these advanced 2D NMR methods provide a comprehensive and highly detailed picture of the molecular structure, confirming not only the identity of D-Allose but also the exact position of the 13C label. science.gov

Table 2: Application of 2D NMR Techniques for this compound Analysis

| 2D NMR Technique | Purpose | Expected Observation for this compound |

| gHSQC | Identifies direct 1H-13C correlations (one bond). | A strong cross-peak between the C-2 carbon and its attached H-2 proton. |

| gHMBC | Identifies long-range 1H-13C correlations (2-3 bonds). | Cross-peaks between H-1/H-3 and the labeled C-2. Cross-peaks between H-2 and C-1/C-3. |

| 1H-1H-COSY | Identifies 1H-1H spin-spin coupling networks. | Cross-peaks showing the coupling between H-2 and its neighbors, H-1 and H-3. |

Real-Time 13C-NMR for Monitoring Reaction Kinetics and Intermediate Turnover

Real-time NMR spectroscopy is a powerful method for studying the dynamics of chemical and biochemical reactions. bruker.commagritek.com By acquiring a series of 13C-NMR spectra over time, it is possible to monitor the consumption of reactants and the formation of intermediates and products in situ. iastate.edu When using a specifically labeled substrate like this compound, the high sensitivity of the enriched 13C signal allows for precise tracking of its transformation. researchgate.net

This technique can provide invaluable insights into reaction kinetics. For example, in an enzyme-catalyzed reaction involving this compound, the rate of disappearance of the C-2 signal of the substrate and the simultaneous appearance of new 13C signals corresponding to products can be quantified. nih.gov This allows for the determination of reaction rates, enzyme efficiency, and the identification of potential reaction intermediates that may accumulate during the process. biorxiv.org

The ability to observe the turnover of intermediates is a key advantage. nih.gov As the 13C label from this compound is incorporated into different molecules, their corresponding signals will appear and change in intensity in the real-time spectra. This provides a direct window into the metabolic flux and the dynamics of the pathway being studied, revealing how the carbon backbone is processed and rearranged. researchgate.netbiorxiv.org

Chromatographic Separations for Isotopic Analysis

High-Performance Liquid Chromatography (HPLC) for Sugar Separation Prior to MS/NMR Analysis

In many biological and chemical studies, this compound may be part of a complex mixture containing other sugars, isomers, or metabolites. ucdavis.edu High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of these components before analysis by Mass Spectrometry (MS) or NMR. oup.comresearchgate.net The separation is critical to avoid overlapping signals and ensure accurate isotopic analysis of the target compound. diva-portal.org

Several HPLC methods are suitable for carbohydrate separation. nih.govresearchgate.net High-Performance Anion-Exchange Chromatography (HPAE) is particularly effective for separating underivatized carbohydrates, including structural isomers like allose, glucose, and mannose, by exploiting the weak acidic nature of their hydroxyl groups under highly alkaline conditions. nih.gov Reversed-phase HPLC can also be used, often after derivatization of the sugars with a hydrophobic tag to enhance retention and resolution. ucdavis.edu

Once the fraction containing this compound is isolated via HPLC, it can be collected for subsequent analysis. This offline approach ensures that the NMR or MS instrument is analyzing a purified sample, leading to cleaner spectra and more reliable data on labeling patterns and enrichment. researchgate.netdiva-portal.org Combining HPLC with MS (LC-MS) allows for the direct analysis of the separated components, providing both retention time and mass information, which is highly effective for identifying and quantifying labeled compounds in complex mixtures. oup.comoup.com

Table 3: Common HPLC Modes for Sugar Separation

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| High-Performance Anion-Exchange (HPAE) | Quaternary ammonium (B1175870) functionalized polymer resin | Sodium hydroxide (B78521) (NaOH) gradient | Anion exchange of weakly acidic sugar hydroxyls at high pH. |

| Reversed-Phase (RP-HPLC) | C18 silica | Acetonitrile/water gradient | Hydrophobic interactions, typically after derivatization of sugars. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide or amine-bonded silica | High organic solvent content (e.g., acetonitrile) with a small amount of aqueous buffer | Partitioning of polar analytes into a water-enriched layer on the stationary phase. |

Computational Modeling and Data Integration in D Allose 13c 2 Tracer Studies

Reconstruction of Metabolic Networks for Flux Estimation

The foundation of any 13C-MFA study is a comprehensive and accurate metabolic network model. This model serves as a mathematical representation of the cell's metabolic capabilities, detailing the web of biochemical reactions that convert substrates into energy and biomass.

The reconstruction process is a systematic endeavor that involves several key steps:

Reaction Scoping: The first step is to define the scope of the network, which includes all relevant metabolic pathways for the organism and conditions under study. For a D-Allose-13C-2 tracer experiment, this would centrally involve the pathways for allose metabolism. D-allose is known to be metabolized by first being phosphorylated by D-allose kinase to form D-allose phosphate (B84403). numberanalytics.com This intermediate is then typically isomerized to enter the central carbon metabolism, for instance, as D-fructose-6-phosphate, which is a key node in glycolysis. numberanalytics.comcreative-proteomics.com

Stoichiometric Balancing: Each reaction in the network must be stoichiometrically balanced, ensuring that mass is conserved. This creates a system of linear equations that constrains the possible flux distributions. nih.govnih.gov

Defining Atom Transitions: Crucially for 13C-MFA, the model must include detailed carbon atom transition maps for each reaction. These maps specify the fate of each carbon atom from the substrates to the products. For example, in a this compound tracer study, the model must track the position of the 13C label from the second carbon of allose as it propagates through subsequent metabolic intermediates.

Compartmentalization: For eukaryotic cells, the model must account for subcellular compartments (e.g., cytosol, mitochondria) and the transport reactions that move metabolites between them, as these significantly influence metabolic fluxes. mdpi.com

This reconstruction is often initiated using genome-scale metabolic models (GSMMs) derived from annotated genomes and public databases like KEGG and BioCyc. biosynsis.comoup.com These comprehensive models are then curated and refined to be specific to the cell type and experimental conditions being investigated. oup.com The resulting network model forms the basis for simulating the distribution of the 13C label and ultimately, for estimating the intracellular fluxes. oup.com

Algorithms and Software for 13C-MFA Data Processing and Flux Calculation

Once a metabolic network is established and experimental data (i.e., isotopic labeling patterns of metabolites measured by MS or NMR) are obtained, specialized algorithms and software are required to calculate the metabolic fluxes. wikipedia.org The core of 13C-MFA is to find the set of fluxes that best explains the measured labeling data by minimizing the difference between simulated and experimental measurements. frontiersin.org

Two main algorithmic approaches exist: the direct approach and the more common optimization approach. hilarispublisher.com The optimization approach involves iteratively guessing flux values until they fit the measured data. This complex, non-linear optimization problem is managed using various computational frameworks:

Isotopomer, Cumomer, and EMU Frameworks: These are different mathematical formalisms for tracking the propagation of isotopes through the metabolic network. The Elementary Metabolite Units (EMU) framework, developed by Antoniewicz and colleagues, has become particularly widespread due to its computational efficiency, especially for complex networks and tandem mass spectrometry data. nih.govmdpi.com

A variety of software packages have been developed to implement these algorithms, making 13C-MFA more accessible to the research community. These tools automate the complex tasks of model construction, equation solving, and statistical analysis.

| Software Suite | Key Features | Developer/Associated Institution |

| INCA (Isotopomer Network Compartmental Analysis) | A powerful MATLAB-based tool that supports both steady-state and isotopically non-stationary MFA (INST-MFA). nih.govoup.com It is part of the MFA Suite. nih.gov | Vanderbilt University |

| METRAN | A software based on the Elementary Metabolite Units (EMU) framework, designed for 13C-MFA, tracer experiment design, and statistical analysis. nih.gov | MIT |

| 13CFLUX2 | A high-performance software for stationary 13C-MFA that implements advanced algorithms for reducing the complexity of labeling system equations. numberanalytics.com | University of Bielefeld |

| OpenFLUX | An open-source modeling software for 13C-MFA, developed in MATLAB, designed to be user-friendly and efficient. numberanalytics.com | University of Queensland |

| MFA Suite™ | A toolkit that includes applications like INCA and PIRAMID for a comprehensive workflow from raw mass spectrometry data to flux maps. nih.gov | Vanderbilt University Innovations |

| Fluxer | A web application for computing and visualizing flux graphs from genome-scale metabolic models using Flux Balance Analysis (FBA). creative-proteomics.com | University of Iceland |

These tools take as input the metabolic network, atom transitions, and the measured labeling data from a this compound experiment, and output a detailed flux map quantifying the rates of intracellular reactions.

Integration of Isotopic Labeling Data with Extracellular Fluxes and 'Omics' Data

While 13C-MFA provides a direct measurement of metabolic activity, its predictive power and biological insight can be greatly enhanced by integrating it with other high-throughput 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein abundance). numberanalytics.comnih.gov Flux is the result of a complex interplay between gene expression, protein levels, and allosteric regulation; therefore, combining these data layers provides a more holistic view of cellular regulation. nih.govembopress.org

Several computational strategies have been developed to achieve this integration:

Constraining Flux Bounds: Gene or protein expression data can be used to set upper and lower limits on the possible flux through a given reaction. For instance, if the transcript for an enzyme is not detected, the flux through that reaction can be constrained to zero. Methods like LBFBA (Linear Bound FBA) use linear functions to correlate expression levels with flux bounds. nih.gov

Weighting Objective Functions: In parsimonious 13C-MFA (p13CMFA), an optimization step is added to find the flux distribution that is consistent with the 13C data while also minimizing the total sum of fluxes, weighted by gene expression data. plos.org This assumes that the cell operates in a way that is efficient in terms of enzyme expression.

Integrated Modeling Frameworks: More sophisticated methods like IOMA (integrative omics-metabolic analysis) aim to quantitatively integrate proteomic and metabolomic data with metabolic models by assuming an underlying kinetic relationship between enzyme levels, metabolite concentrations, and reaction flux. frontiersin.orgoup.com The eFPA (enhanced Flux Potential Analysis) algorithm predicts relative flux levels by integrating enzyme expression data at the pathway level, which has shown to be more robust than focusing on individual reactions or the entire network. embopress.org

By integrating data from a this compound tracer study with transcriptomic or proteomic profiles, researchers can build more accurate and predictive models. For example, observing a high flux through a pathway that is not accompanied by high expression of the corresponding genes could point towards post-transcriptional or allosteric regulation being the dominant control mechanism. princeton.edu This multi-omics approach is essential for unraveling the complex regulatory networks that govern metabolism. creative-proteomics.com

Predictive Modeling for Rational Metabolic Engineering and Bioprocess Optimization

A primary application of the flux maps generated from this compound tracer studies is in the field of metabolic engineering. The goal is to rationally design and modify microorganisms or cell lines to improve the production of valuable compounds like biofuels, pharmaceuticals, or other biochemicals. numberanalytics.comcreative-proteomics.com The quantitative flux data from 13C-MFA are invaluable for this purpose. nih.gov

Predicting Gene Knockout Effects: Computational models built on flux analysis, such as those using Flux Balance Analysis (FBA) or related methods, can simulate the effect of deleting specific genes. nih.gov This allows for the in silico identification of knockout targets that would redirect metabolic flux from competing pathways towards the desired product pathway.

Rational Strain Design: The ultimate goal is the rational design of microbial cell factories. numberanalytics.com By using the predictive power of these integrated metabolic models, scientists can design strains with optimized metabolic wiring for high-yield production. This is a significant improvement over traditional trial-and-error methods.

Bioprocess Optimization: Flux analysis is also used to optimize the conditions of a bioprocess, such as the composition of the culture medium or the nutrient feed strategy. numberanalytics.comcreative-proteomics.com By understanding how different conditions affect the intracellular flux distribution, the process can be fine-tuned to maximize productivity and yield. creative-proteomics.com

In the context of a this compound study, the resulting flux map provides a detailed physiological snapshot. This quantitative understanding can be leveraged to build predictive models that guide engineering strategies, ultimately leading to more efficient and effective bioproduction systems. biosynsis.comcreative-proteomics.com

Emerging Research Avenues and Future Prospects for D Allose 13c 2 Research

Development of Novel 13C-Labeled D-Allose Isotopomers and Analogs

The exploration of D-allose metabolism and its broader biological implications is intrinsically linked to the availability of diverse and specifically labeled isotopomers. While D-Allose-13C-2 is a valuable tool, the development of a broader range of 13C-labeled D-allose molecules and their analogs is a critical future direction. These novel tracers will enable more sophisticated and higher-resolution studies of metabolic pathways.

The synthesis of different isotopomers, where the 13C label is placed at various positions on the allose molecule, would allow researchers to track the fate of specific carbon atoms through metabolic transformations. This is crucial for dissecting complex pathways and understanding the rearrangement of carbon skeletons within the cell. For instance, comparing the metabolic fate of [1-13C]D-allose versus [6-13C]D-allose could reveal differential entry points into various metabolic networks or highlight previously unknown enzymatic reactions.

Furthermore, the creation of 13C-labeled analogs of D-allose, where specific functional groups are altered, can serve as powerful probes for studying enzyme-substrate interactions and the specificity of metabolic pathways. These analogs can help to identify the key structural features of D-allose that are recognized by enzymes and transporters.

The ability to determine the distribution of isotopomers in a labeled compound is a classic analytical challenge. researchgate.net Methods using mass spectrometry to analyze the isotopomer distributions of 13C-labeled compounds like leucine (B10760876) and glucose have been developed, providing a framework for the analysis of novel D-allose isotopomers. researchgate.net These methods can accurately determine isotopomer identity and abundance, even at low enrichment levels. researchgate.net

| Research Focus | Potential Impact |

| Synthesis of position-specific 13C-D-allose isotopomers | Elucidation of carbon atom fate in metabolic pathways. |

| Development of 13C-labeled D-allose analogs | Probing enzyme specificity and transport mechanisms. |

| Advanced analytical techniques for isotopomer analysis | Accurate quantification of metabolic flux through specific pathways. |

Expanding 13C-MFA Applications to Non-Model Organisms and Complex Biological Systems

13C-Metabolic Flux Analysis (13C-MFA) has proven to be a powerful technique for quantifying intracellular metabolic fluxes, primarily in well-characterized model organisms like Escherichia coli and Saccharomyces cerevisiae. biosynsis.comnih.gov A significant future prospect for this compound research lies in extending the application of 13C-MFA to a wider array of non-model organisms and more complex biological systems. biosynsis.comnih.gov This expansion is crucial for understanding the metabolic diversity across different species and in various physiological and pathological states.

The application of 13C-MFA to non-model microorganisms, including those found in diverse environments like soil, can provide valuable insights into their metabolic adaptations and roles in biogeochemical cycles. nih.gov For example, 13C-MFA can be used to study the metabolism of Pichia pastoris, a non-model yeast used for recombinant protein production. nih.gov Furthermore, the development of isotopically nonstationary 13C-MFA (INST-MFA) has enabled the study of autotrophic systems like cyanobacteria and plants. nih.gov

Investigating complex biological systems, such as microbial communities or host-pathogen interactions, presents another exciting frontier. In these systems, multiple organisms interact and exchange metabolites, creating a complex metabolic network. This compound tracing, combined with advanced modeling techniques, can help to unravel these intricate metabolic relationships. For instance, it can be used to trace the flow of carbon between different microbial species in a consortium or to understand how a pathogen manipulates the metabolism of its host.

The use of 13C-MFA is also expanding to more complex eukaryotic systems, including mammalian cells and even whole organs. oup.comnih.gov This allows for the investigation of metabolic alterations in diseases like cancer and diabetes, and for the development of novel therapeutic strategies.

| System | Research Question | Potential Application of this compound MFA |

| Non-model microorganisms | How do they adapt their metabolism to different environments? | Understanding carbon source utilization and pathway activity. |

| Microbial communities | How do different species interact metabolically? | Tracing carbon flow between community members. |

| Host-pathogen interactions | How does a pathogen alter host metabolism? | Identifying metabolic vulnerabilities for therapeutic intervention. |

| Mammalian cells/organs | What are the metabolic changes in disease states? | Elucidating disease mechanisms and testing drug efficacy. |

Elucidating Specific Enzymatic Mechanisms and Regulatory Nodes for D-Allose Metabolism

While the basic pathways of D-allose metabolism are beginning to be understood, many of the specific enzymes and regulatory mechanisms involved remain to be fully characterized. This compound can be a key tool in these investigations, allowing researchers to trace the flow of carbon through specific enzymatic reactions and identify points of metabolic control.

One area of focus is the identification and characterization of novel enzymes involved in D-allose metabolism. For example, while D-allose kinase has been identified as a key enzyme in the initial phosphorylation of D-allose, other enzymes that act on D-allose or its metabolites may still be undiscovered. ontosight.ai The use of this compound in combination with techniques like protein purification and mass spectrometry can help to identify these novel enzymes and elucidate their functions.

Understanding the regulation of D-allose metabolism is also crucial. This includes identifying the factors that control the expression and activity of key metabolic enzymes. For instance, research has shown that D-allose can suppress gibberellin signaling in rice through a hexokinase-dependent pathway. researchgate.net Further studies using this compound could help to dissect the downstream metabolic consequences of this regulatory event.

Moreover, identifying the regulatory nodes that control the flux of carbon through D-allose metabolic pathways is a key objective. These nodes represent potential targets for metabolic engineering or therapeutic intervention. By perturbing the system (e.g., through genetic modification or the use of inhibitors) and tracing the metabolic consequences with this compound, researchers can identify these critical control points.

| Research Area | Key Questions |

| Enzyme Discovery | What are the unknown enzymes involved in D-allose metabolism? |

| Regulatory Mechanisms | How is the expression and activity of D-allose metabolic enzymes controlled? |

| Metabolic Control | What are the key regulatory nodes that determine carbon flux through D-allose pathways? |

Interrogating Carbon Utilization and Partitioning in Specialized Biological Contexts (e.g., plant sink-source relationships, microbial ecology)

The use of this compound as a tracer can provide significant insights into carbon utilization and partitioning in a variety of specialized biological contexts. This includes understanding the complex dynamics of nutrient allocation in plants and the intricate metabolic interactions within microbial communities.

In plant biology, the concept of source-sink relationships describes how carbon, primarily in the form of sugars produced during photosynthesis in "source" tissues (like mature leaves), is distributed to "sink" tissues (like roots, fruits, and developing leaves) for growth and storage. iau.irresearchoutreach.org 13C-labeling studies have been instrumental in elucidating these processes. iau.irnih.govnih.gov By introducing this compound into a plant, researchers can trace its movement and transformation, revealing how this rare sugar is utilized and partitioned compared to more common sugars like sucrose. This can shed light on the specificity of sugar transporters and the metabolic flexibility of different plant tissues. Such studies have revealed that carbon allocation is a dynamic process influenced by the developmental stage of the leaf and the plant's internal circadian clock. nih.gov

In the realm of microbial ecology, this compound can be used to investigate the metabolic niches of different microorganisms within a community. copernicus.org By providing a labeled substrate, researchers can identify which members of the community are capable of utilizing D-allose and how they process it. This approach, known as stable isotope probing (SIP), links metabolic function to microbial identity. researchgate.net For example, studies using 13C-labeled glucose in soil have shown that bacteria and filamentous microorganisms play different roles in carbon utilization and transformation. copernicus.org Similar experiments with this compound could reveal unique metabolic capabilities within soil microbial communities.

| Biological Context | Research Focus | Example Application of this compound |

| Plant Sink-Source Relationships | Understanding the transport and allocation of sugars from photosynthetic tissues to growing tissues. | Tracing the movement of D-allose from leaves to roots and fruits to determine transport efficiency and metabolic fate. |

| Microbial Ecology | Identifying the metabolic roles of different microorganisms in a complex community. | Using stable isotope probing to determine which soil microbes can metabolize D-allose and what metabolic pathways they use. |

Synergistic Approaches Combining this compound Tracing with Genetic Perturbations

A powerful strategy for dissecting complex metabolic networks is to combine stable isotope tracing with genetic perturbations. This synergistic approach allows researchers to not only observe the flow of metabolites under normal conditions but also to understand how the network responds to the loss or modification of specific components. The use of this compound in this context can provide deep insights into the function of genes involved in D-allose metabolism and its regulation.

By knocking out or overexpressing a gene suspected to be involved in D-allose metabolism, researchers can observe the resulting changes in the metabolic profile of the organism. When this compound is used as a tracer in these genetically modified organisms, the resulting labeling patterns can reveal the precise metabolic role of the perturbed gene. For example, if a putative D-allose transporter gene is knocked out, a lack of 13C-labeling in intracellular metabolites after this compound administration would confirm its function.

This approach has been successfully used to study phage resistance in E. coli, where both loss-of-function and gain-of-function genetic screens were employed to identify host genes involved in phage infection. plos.org Similarly, this strategy can be applied to uncover the genetic determinants of D-allose utilization and its physiological effects.

Furthermore, combining this compound tracing with techniques like CRISPRi, which allows for the targeted repression of gene expression, can provide a more nuanced understanding of gene function. plos.org This allows for the investigation of essential genes that cannot be completely knocked out. By systematically perturbing the expression of various genes and monitoring the metabolic fluxes using this compound, it is possible to construct detailed models of the metabolic network and identify key control points.

| Genetic Perturbation | Experimental Approach | Expected Outcome |

| Gene Knockout | Introduce this compound to a knockout mutant and analyze labeling patterns. | Determine the function of the knocked-out gene in D-allose metabolism. |

| Gene Overexpression | Overexpress a target gene and trace this compound metabolism. | Assess the impact of increased enzyme activity on metabolic flux. |

| CRISPRi | Systematically repress gene expression and monitor this compound labeling. | Identify essential genes and regulatory elements in the D-allose metabolic network. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.